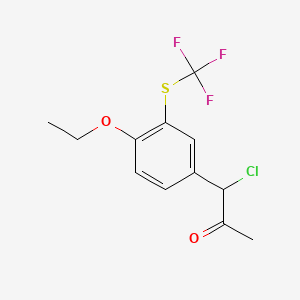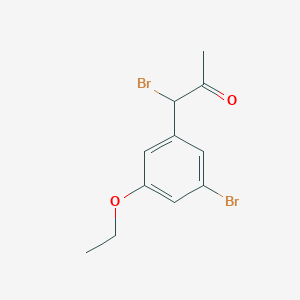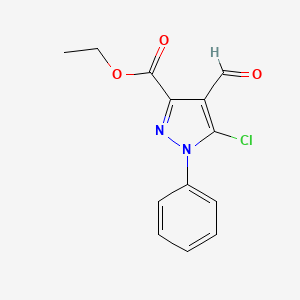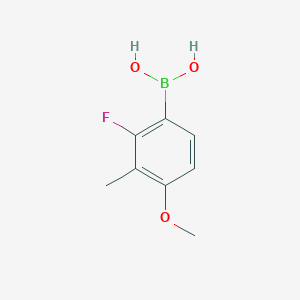
(R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride is a chiral organic compound that features a pyrimidine ring attached to an ethanamine moiety. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Functionalization: The pyrimidine ring is functionalized to introduce the ethanamine group.
Chirality Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines share structural similarities with ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride
Amino-substituted Pyrimidines: These compounds also feature amino groups attached to the pyrimidine ring and exhibit similar chemical properties.
Uniqueness
®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride is unique due to its specific chiral center and the presence of the ethanamine moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
(1R)-1-pyrimidin-5-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
VHCNUKIFCVDWKT-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=CN=CN=C1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN=CN=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)



![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

